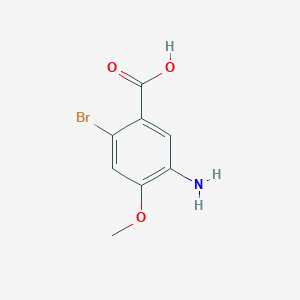

5-Amino-2-bromo-4-methoxybenzoic acid

説明

5-Amino-2-bromo-4-methoxybenzoic acid is a halogenated aromatic compound with a benzoic acid backbone substituted with an amino group at position 5, a bromine atom at position 2, and a methoxy group at position 4. This configuration imparts unique electronic and steric properties, making it valuable in pharmaceutical research and organic synthesis .

Structure

2D Structure

特性

IUPAC Name |

5-amino-2-bromo-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSAJYIIGFPFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination in Halogenated Hydrocarbon Solvents

A patented method (CN107531606A) describes the bromination of m-methoxybenzoic acid in halogenated hydrocarbon solvents such as dichloromethane, chloroform, or dichloroethane. The process involves:

- Dissolving m-methoxybenzoic acid in the solvent.

- Adding a bromination reagent (e.g., bromine, N-bromosuccinimide, or dibromohydantoin).

- Using red phosphorus as a bromination initiator.

- Employing cocatalysts such as potassium bromide or potassium bromate.

- Adding sulfuric acid to catalyze the reaction.

| Parameter | Range/Value |

|---|---|

| Solvent | Dichloromethane, chloroform, dichloroethane |

| Bromination initiator | Red phosphorus (molar ratio 0.01-0.2) |

| Cocatalyst | Potassium bromide/potassium bromate (molar ratio 0.01-0.2) |

| Brominating reagent | Bromine, N-bromosuccinimide, dibromohydantoin (molar ratio 0.6-3.0) |

| Sulfuric acid (mass ratio) | 0.5-5 relative to m-methoxybenzoic acid |

| Temperature | -10 °C to 80 °C |

| Reaction time | 1 to 24 hours |

After bromination, the reaction mixture is quenched in ice water, solvent recovered under reduced pressure, filtered, and recrystallized from alcohol solvents (methanol, ethanol, or isopropanol) to obtain pure 2-bromo-5-methoxybenzoic acid with yields reported up to 83% and purity around 98.5%.

Bromination in Aqueous Alkaline Medium

Another approach involves bromination of m-methoxybenzoic acid in aqueous sodium hydroxide solution at low temperatures (0–5 °C) with bromine added dropwise. After reaction completion, sodium sulfite is added to quench excess bromine, followed by organic extraction and acidification to precipitate the product. This method yields 2-bromo-5-methoxybenzoic acid but with noted poorer product quality and more impurities compared to the halogenated solvent method.

Introduction of the Amino Group

The amino group at the 5-position can be introduced or protected depending on the starting material and synthetic route.

Bromination of Amino-Substituted Benzoates

A synthetic route for 5-amino-2-bromo-4-methoxybenzoic acid methyl ester involves starting from methyl 3-amino-4-methylbenzoate, which is brominated selectively at the 2-position using N-bromosuccinimide in N,N-dimethylformamide at 0 °C for 20 minutes. The product is purified by silica gel chromatography, yielding approximately 90%.

This route implies that the amino group is present before bromination, and the methoxy group is introduced or retained at the 4-position.

Protection of the Amino Group

In some synthetic schemes, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during bromination. For example, 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid is prepared by bromination of 2-methoxybenzoic acid followed by Boc protection of the amino group.

Alternative Methods and Related Compounds

While direct preparation of this compound is less frequently detailed, methods for related compounds such as 2-bromo-4,5-dialkoxybenzoic acids provide insights into selective bromination strategies.

For example, bromination of 3,4-dimethoxybenzoic acid in concentrated hydrochloric acid with bromine at ambient temperature (10–35 °C) yields 2-bromo-4,5-dimethoxybenzoic acid with high selectivity and purity. This method avoids complex metal catalysts and uses aqueous inorganic solvents, reducing costs and environmental impact.

Summary Table of Key Preparation Methods

Research Findings and Considerations

Selectivity and purity: The choice of solvent and catalysts significantly affects the selectivity of bromination and purity of the final product. Halogenated solvents with red phosphorus and potassium bromide catalysts yield high purity products.

Reaction temperature: Lower temperatures (0–5 °C) favor controlled bromination but may require longer reaction times or additional purification.

Amino group handling: Protecting the amino group as Boc derivatives during bromination avoids unwanted side reactions and facilitates purification.

Environmental and cost factors: Methods using aqueous media and avoiding heavy metal catalysts are preferred for industrial scale-up due to lower cost and environmental impact.

The preparation of this compound involves strategic bromination of methoxy-substituted benzoic acid derivatives, careful introduction or protection of the amino group, and rigorous purification. The most effective methods employ halogenated hydrocarbon solvents with catalytic red phosphorus and potassium bromide under acidic conditions, achieving high yield and purity. Alternative aqueous bromination methods offer cost and environmental benefits but may compromise product quality. Protection strategies such as Boc derivatization are valuable for maintaining amino group integrity during synthesis.

This synthesis knowledge base supports the compound's application as a key intermediate in pharmaceutical development and related organic chemistry fields.

化学反応の分析

Types of Reactions

5-Amino-2-bromo-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Major Products

Biaryl Compounds: Formed through coupling reactions.

Substituted Benzoic Acids: Formed through substitution reactions.

科学的研究の応用

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

5-Amino-2-bromo-4-methoxybenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as SGLT2 inhibitors , which are crucial in treating diabetes and other metabolic disorders .

1.2 Targeted Protein Degradation

Recent studies have highlighted the role of this compound in the field of PROTACs (Proteolysis Targeting Chimeras) . These molecules are designed to selectively degrade proteins implicated in diseases such as cancer. The compound's ability to form stable linkages with target proteins enhances its utility in drug discovery and development .

Organic Synthesis Applications

2.1 Building Block for Complex Molecules

The compound is utilized as a building block in organic synthesis, particularly in creating complex aromatic systems. It can undergo various reactions, including halogenation and amination, facilitating the synthesis of more complex structures such as substituted aminobenzacridines and isoindolinone derivatives .

2.2 Synthesis of Urolithin Derivatives

this compound has also been applied in synthesizing urolithin derivatives , which are known for their antioxidant properties and potential health benefits related to gut microbiota metabolism .

Chemical Properties and Reactivity

The compound exhibits several notable chemical properties that enhance its reactivity:

- Functional Groups : The presence of both amino and carboxylic acid groups allows for multiple reaction pathways.

- Bromine Substitution : The bromine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions.

Case Study 1: Development of SGLT2 Inhibitors

In a study exploring new SGLT2 inhibitors, researchers synthesized derivatives from this compound that showed promising results in reducing blood glucose levels in diabetic models. The modifications improved binding affinity to the SGLT2 protein, demonstrating the compound's versatility as a pharmaceutical precursor .

Case Study 2: PROTACs Development

A recent investigation into PROTACs utilized this compound to design novel degraders targeting oncogenic proteins. The study highlighted how modifications to the compound's structure could enhance selectivity and efficacy against specific cancer types, paving the way for new therapeutic strategies .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceuticals | Precursor for SGLT2 inhibitors | Effective in reducing blood glucose levels |

| Targeted Protein Degradation | Development of PROTACs | Enhances selectivity against oncogenic proteins |

| Organic Synthesis | Building block for complex aromatic systems | Useful in synthesizing aminobenzacridines |

| Urolithin Derivatives | Antioxidant properties | Potential health benefits related to gut health |

作用機序

The mechanism of action of 5-Amino-2-bromo-4-methoxybenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would depend on the final drug molecule it helps to synthesize .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 5-amino-2-bromo-4-methoxybenzoic acid with analogous compounds, focusing on substituent positions, molecular properties, and applications:

Structural and Electronic Differences

- Amino Group Position: The amino group at position 5 in the target compound (vs. position 4 in 4-amino-5-bromo benzoic acid) reduces tautomerism observed in the latter due to decreased proximity to the bromine atom .

- Halogen Substitution: Bromine (electronegativity: 2.96) vs. fluorine (3.98) in 4-amino-2-fluoro-5-methoxybenzoic acid alters electronic effects. Bromine’s larger size enhances steric hindrance, while fluorine improves metabolic stability in drug design .

- Functional Groups: The carboxylic acid group in the target compound enhances solubility in polar solvents compared to its methyl ester analog (Methyl 4-amino-5-bromo-2-methoxybenzoate), which is more lipophilic .

Research Findings

- DFT Analysis: 4-Amino-5-bromo benzoic acid exhibits tautomerism with bond-length variations (e.g., C-Br: 1.89 Å experimental vs. 1.92 Å calculated). In contrast, the methoxy group in the target compound stabilizes the structure, minimizing tautomeric shifts .

- Biological Activity: Fluorinated analogs (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid) show higher specificity in enzyme inhibition due to fluorine’s strong dipole interactions .

生物活性

5-Amino-2-bromo-4-methoxybenzoic acid, a derivative of benzoic acid, has garnered attention in scientific research due to its potential biological activities. This compound features an amino group, a bromine atom, and a methoxy group, which contribute to its unique chemical properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Breast Cancer Cells

In a study examining the effect on MCF-7 breast cancer cells, treatment with the compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by 50% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase-3 and caspase-9, indicating activation of apoptotic pathways.

The study concluded that the compound could potentially be developed into an effective therapeutic agent for breast cancer treatment .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions may disrupt various biochemical pathways, leading to the observed antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Amino-4-bromo-5-methoxybenzoic acid | Moderate | Low |

| 2-Bromo-4-methoxybenzoic acid | Low | Moderate |

| This compound | High | High |

This comparison highlights the superior biological activity of this compound, making it a promising candidate for further research and development .

Q & A

Q. What are the optimal synthetic routes for 5-amino-2-bromo-4-methoxybenzoic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis of this compound typically involves sequential halogenation, methoxylation, and amination of a benzoic acid precursor. For bromination, regioselective electrophilic substitution using Br₂ in acetic acid at 40–60°C achieves high specificity at the ortho position . Methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI) requires careful pH control (pH 8–9) to avoid dehalogenation . Post-synthetic amination can employ catalytic hydrogenation with Pd/C or Ullmann coupling for aryl halide substrates. Yield optimization (typically 65–80%) involves:

- Temperature control : Lower temperatures (e.g., 0–5°C) during bromination reduce side products.

- Catalyst screening : Pd(OAc)₂/Xantphos improves coupling efficiency in amination steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water enhances purity (>95%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths and angles, particularly the Br–C (1.89–1.92 Å) and methoxy O–C (1.41 Å) bonds, to confirm regiochemistry .

- NMR spectroscopy :

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electron density distribution, highlighting the electron-withdrawing effects of Br and electron-donating effects of NH₂ .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

Methodological Answer:

- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth, with 24–48 hr incubation .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant enzymes; IC₅₀ values calculated via nonlinear regression .

- Receptor binding : Radioligand displacement assays (e.g., 5-HT₃ receptor) with [³H]GR65630; competitive binding curves analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays involving this compound?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values for 5-HT₃ receptors) may arise from assay conditions or stereochemical factors. Mitigation strategies include:

- Standardized buffer systems : Use HEPES (pH 7.4) with 0.1% BSA to minimize nonspecific binding .

- Chiral resolution : Enantiomeric separation via chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate active stereoisomers .

- Orthogonal assays : Validate results using SPR (surface plasmon resonance) to measure real-time binding kinetics (ka/kd) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

- Salt formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility (tested via shake-flask method, pH 1.2–7.4) .

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability; hydrolyze in vivo via esterases .

- Nanoparticle encapsulation : Use PLGA nanoparticles (≈150 nm diameter, PDI <0.1) for sustained release; characterize using dynamic light scattering .

Q. How can crystallographic data inform structure-activity relationships (SAR) for derivatives?

Methodological Answer:

- Overlay analysis : Compare crystal structures of derivatives (e.g., 5-amino-2-bromo vs. 5-chloro analogs) to identify critical substituent interactions .

- Hydrogen-bond networks : Map interactions (e.g., NH₂⋯O=C in active sites) using Mercury software; correlate with IC₅₀ values .

- Thermal ellipsoids : Assess substituent flexibility (e.g., methoxy group’s rotational freedom) to guide rigid analog design .

Safety and Handling

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C under argon to prevent degradation; monitor via HPLC every 6 months .

- PPE : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s face velocity) to avoid dermal/ inhalation exposure .

- Waste disposal : Neutralize with 10% NaOH, then incinerate in EPA-approved facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。